Melting Point Divergence Between 7-nitro and 5-nitro Isomers Reflects Distinct Solid-State Properties
The 7-nitro-8aH-isoquinolin-1-one exhibits a higher melting point of 261-263°C (recrystallized from ethyl acetate) compared to the 5-nitro isomer, which melts at 252-254°C . This 7-9°C difference is a quantifiable indicator of divergent intermolecular forces and crystal lattice energy, a property that directly impacts purification strategy, formulation, and solid-state stability .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 261-263 °C (ethyl acetate) |
| Comparator Or Baseline | 5-Nitroisoquinolin-1(2H)-one: 252-254 °C |
| Quantified Difference | 7-9 °C higher for the 7-nitro isomer |
| Conditions | Target compound recrystallized from ethyl acetate; comparator method unknown but reported value |
Why This Matters
This quantifiable difference confirms non-interchangeability in processes where solid-state properties like melting point are critical for material handling or formulation.
